2-(2-Phenylethenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(2-Phenylethenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3,2-dioxaborinane typically involves the reaction of phenylethenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: The phenylethenyl group can be reduced to form the corresponding phenylethyl derivative.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated and nitrated phenylethenyl derivatives.
Scientific Research Applications
2-(2-Phenylethenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in various chemical reactions and applications, such as catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
2-(2-Phenylethyl)-1,3,2-dioxaborinane: Similar but with a phenylethyl group instead of a phenylethenyl group.
Boronic Esters: A broad class of compounds with similar boron-containing structures.
Uniqueness
2-(2-Phenylethenyl)-1,3,2-dioxaborinane is unique due to the presence of both the phenylethenyl group and the dioxaborinane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
154081-22-8 |
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Molecular Formula |
C11H13BO2 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H13BO2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-3,5-8H,4,9-10H2 |
InChI Key |
BYLXGCMSNMEIEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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